molecular formula C29H37NO7 B14730682 Ethyl 4-{[3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propyl](formyl)amino}benzoate CAS No. 6859-37-6

Ethyl 4-{[3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propyl](formyl)amino}benzoate

Cat. No.: B14730682
CAS No.: 6859-37-6
M. Wt: 511.6 g/mol
InChI Key: MUGYLLUVBCWSJG-UHFFFAOYSA-N
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Description

Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoate ester, the introduction of the formyl group, and the attachment of the dioxocyclohexyl groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dioxocyclohexyl groups may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: A simpler analog with similar ester and benzoate functionalities.

    4,4’-Dimethylbiphenyl: Shares the biphenyl structure but lacks the ester and formyl groups.

Uniqueness

Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

6859-37-6

Molecular Formula

C29H37NO7

Molecular Weight

511.6 g/mol

IUPAC Name

ethyl 4-[3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propyl-formylamino]benzoate

InChI

InChI=1S/C29H37NO7/c1-6-37-27(36)18-7-9-19(10-8-18)30(17-31)12-11-20(25-21(32)13-28(2,3)14-22(25)33)26-23(34)15-29(4,5)16-24(26)35/h7-10,17,20,25-26H,6,11-16H2,1-5H3

InChI Key

MUGYLLUVBCWSJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC(C2C(=O)CC(CC2=O)(C)C)C3C(=O)CC(CC3=O)(C)C)C=O

Origin of Product

United States

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